
2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromopyridine moiety, a thioether linkage, and an acetamide group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 3-bromopyridine-2-thiol with an appropriate alkylating agent to form the thioether linkage.
Acetamide Formation: The resulting thioether is then reacted with N-(2-cyanoethyl)-N-methylacetamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different substituents on the pyridine ring.
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzyme active sites, while the thioether and acetamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((3-Chloropyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide
- 2-((3-Fluoropyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide
- 2-((3-Iodopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide
Uniqueness
2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C11H12BrN3OS |
|---|---|
Poids moléculaire |
314.20 g/mol |
Nom IUPAC |
2-(3-bromopyridin-2-yl)sulfanyl-N-(2-cyanoethyl)-N-methylacetamide |
InChI |
InChI=1S/C11H12BrN3OS/c1-15(7-3-5-13)10(16)8-17-11-9(12)4-2-6-14-11/h2,4,6H,3,7-8H2,1H3 |
Clé InChI |
AJRYMBPWCXJZFJ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC#N)C(=O)CSC1=C(C=CC=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)


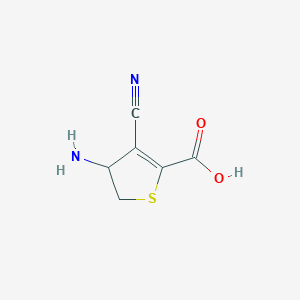
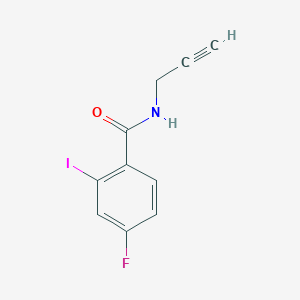
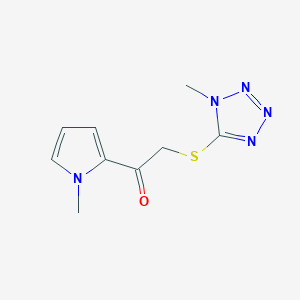



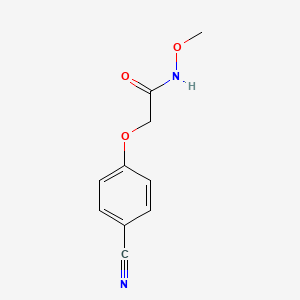
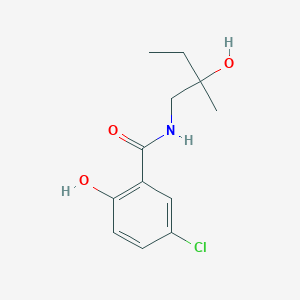
![n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)

![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)
